molecular formula C11H12N4O3 B11421058 3-Methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidine-6-carboxylic acid

3-Methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidine-6-carboxylic acid

Cat. No.: B11421058
M. Wt: 248.24 g/mol
InChI Key: VURIKIJHEILNQQ-UHFFFAOYSA-N
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Description

3-METHYL-4-(PYRROLIDIN-1-YL)-[1,2]OXAZOLO[5,4-D]PYRIMIDINE-6-CARBOXYLIC ACID is a heterocyclic compound that features a pyrrolidine ring fused to an oxazolo-pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(PYRROLIDIN-1-YL)-[1,2]OXAZOLO[5,4-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrrolidine derivative with an oxazolo-pyrimidine precursor, followed by cyclization and functional group modifications. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(PYRROLIDIN-1-YL)-[1,2]OXAZOLO[5,4-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-METHYL-4-(PYRROLIDIN-1-YL)-[1,2]OXAZOLO[5,4-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(PYRROLIDIN-1-YL)-[1,2]OXAZOLO[5,4-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.

    Oxazolo-Pyrimidine Derivatives: Compounds with similar oxazolo-pyrimidine cores.

Uniqueness

3-METHYL-4-(PYRROLIDIN-1-YL)-[1,2]OXAZOLO[5,4-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

3-methyl-4-pyrrolidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C11H12N4O3/c1-6-7-9(15-4-2-3-5-15)12-8(11(16)17)13-10(7)18-14-6/h2-5H2,1H3,(H,16,17)

InChI Key

VURIKIJHEILNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC(=NC(=C12)N3CCCC3)C(=O)O

Origin of Product

United States

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